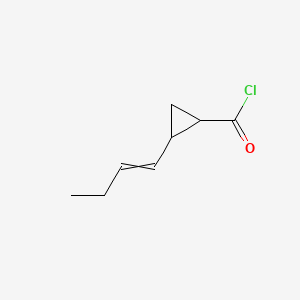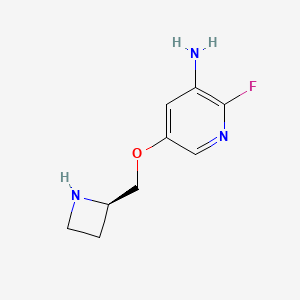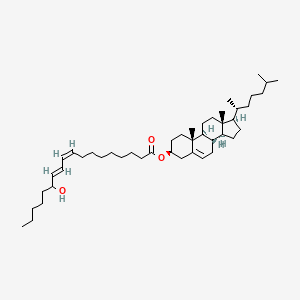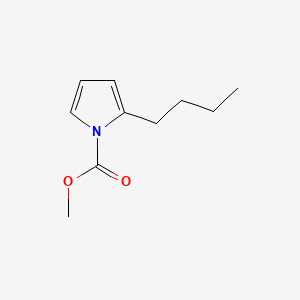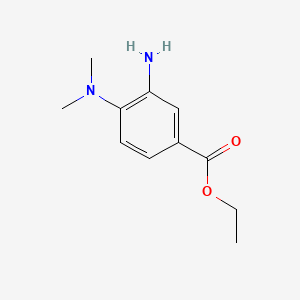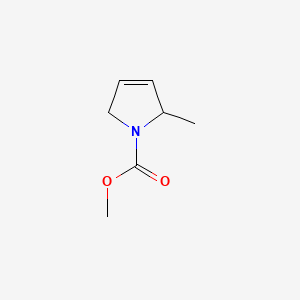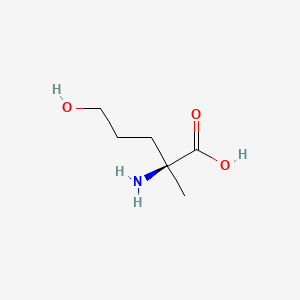
2-Amino-2-methyl-5-hydroxy-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-5-hydroxy-pentanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of pentanoic acid and features an amino group, a methyl group, and a hydroxyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-hydroxy-pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-1-propanol with potassium cyanide, followed by hydrolysis and subsequent amination . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-5-hydroxy-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Oxidation: Formation of 2-keto-2-methyl-5-hydroxy-pentanoic acid
Reduction: Formation of 2-amino-2-methyl-5-hydroxy-pentane
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Amino-2-methyl-5-hydroxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-5-hydroxy-pentanoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-hydroxy-4-methylpentanoic acid
- 2-Methyl-5-hydroxy-norvaline
- Leucine and Isoleucine (branched-chain amino acids)
Uniqueness
- Structural Features : The presence of both an amino group and a hydroxyl group on the same carbon chain.
- Functional Properties : Unique reactivity due to the combination of functional groups, making it a versatile intermediate in chemical synthesis .
Propriétés
Numéro CAS |
160187-05-3 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.174 |
Nom IUPAC |
(2S)-2-amino-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
RIXOERQXXDKBPZ-LURJTMIESA-N |
SMILES |
CC(CCCO)(C(=O)O)N |
Synonymes |
L-Norvaline, 5-hydroxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



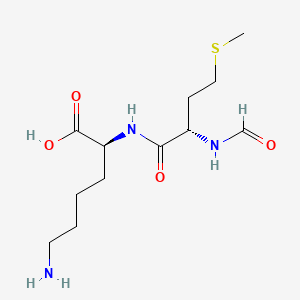
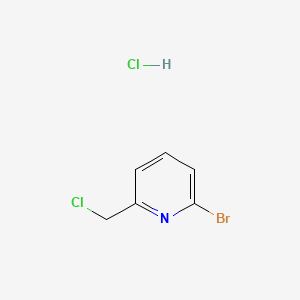
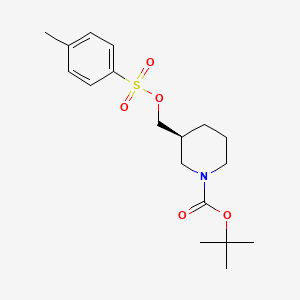
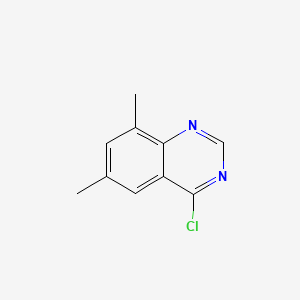
![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)
